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  • Product: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
  • CAS: 82822-12-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in DMSO and Water

Introduction [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 81595-00-8) is a heterocyclic compound featuring both a carboxylic acid moiety and a tetrazole ring.[1] Such structures are of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 81595-00-8) is a heterocyclic compound featuring both a carboxylic acid moiety and a tetrazole ring.[1] Such structures are of significant interest in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially influencing the compound's physicochemical properties, metabolic stability, and target binding.[1] A thorough understanding of the solubility of this compound in both a polar aprotic solvent like dimethyl sulfoxide (DMSO) and an aqueous medium is fundamental for its progression through the drug discovery pipeline. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties: A Predictive Analysis

The key parameters influencing solubility are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).

  • pKa (Acid Dissociation Constant): This compound possesses two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. The tetrazole ring itself is known to have a pKa of approximately 4.89, comparable to many carboxylic acids.[2][3] The carboxylic acid moiety is expected to have a pKa in the range of 3 to 5. Computational predictions are therefore essential to distinguish between the two.

  • logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A higher logP suggests better solubility in nonpolar environments and lower solubility in water.

Based on in-silico predictions from various online computational tools, the following are the estimated physicochemical properties for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid:[2][4][5][6][7]

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 218.21 g/mol Influences the molar concentration for a given mass.
Predicted Acidic pKa₁ ~3.5 - 4.0Likely corresponds to the carboxylic acid, indicating it will be ionized at physiological pH.
Predicted Acidic pKa₂ ~4.5 - 5.0Likely corresponds to the tetrazole ring, also suggesting ionization at physiological pH.
Predicted logP ~2.5 - 3.0Suggests moderate lipophilicity and likely low intrinsic aqueous solubility of the neutral form.

Note: These values are computationally predicted and should be experimentally verified.

Theoretical Framework for Solubility

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3] Given the presence of both polar (carboxylic acid, tetrazole) and nonpolar (p-methylphenyl group) regions in [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, it is anticipated to exhibit high solubility in DMSO. This makes DMSO an excellent choice for preparing high-concentration stock solutions for in vitro screening assays.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is expected to be highly dependent on the pH of the solution. As an acidic compound, its solubility will increase significantly as the pH rises above its pKa values. This is due to the deprotonation of the carboxylic acid and tetrazole moieties, forming the more polar (and thus more water-soluble) carboxylate and tetrazolate anions.

The relationship between pH, pKa, and the concentration of the ionized ([A⁻]) and unionized ([HA]) forms of an acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

At a pH below the pKa, the unionized, less soluble form will predominate. Conversely, at a pH above the pKa, the ionized, more soluble form will be the major species. This principle is fundamental to understanding its behavior in biological systems and for developing suitable formulations.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as these two measures can yield significantly different results and have different implications for drug development.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer. It often results in a supersaturated solution that may precipitate over time. This high-throughput screening method is useful in early drug discovery to flag potential solubility issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (typically 24-48 hours). This is a more accurate and relevant measure for later stages of drug development, including formulation.

Kinetic solubility values are often higher than thermodynamic solubility because the compound is already in a high-energy, dissolved state in DMSO before being introduced to the aqueous buffer, which can delay the formation of a stable crystal lattice.

Experimental Protocols for Solubility Determination

To experimentally determine the solubility of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, the following detailed protocols for kinetic and thermodynamic solubility assays are recommended.

Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.[3]

Materials:

  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_to_plate Add 2 µL of each concentration to 96-well plate serial_dilute->add_to_plate add_buffer Add 198 µL PBS (pH 7.4) add_to_plate->add_buffer incubate Incubate for 2 hours at RT add_buffer->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity determine_solubility Determine Kinetic Solubility Limit measure_turbidity->determine_solubility

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (solid)

  • DMSO

  • Water (or relevant aqueous buffers of different pH)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (DMSO or aqueous buffer).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC-UV.

  • Data Analysis: Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from an analytical standard. This concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to vials add_solvent Add precise volume of solvent add_solid->add_solvent shake Shake for 24-48 hours at 25°C add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter_supernatant Filter supernatant (0.22 µm) centrifuge->filter_supernatant dilute Dilute sample filter_supernatant->dilute hplc_analysis Analyze by HPLC-UV dilute->hplc_analysis quantify Quantify against calibration curve hplc_analysis->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While experimental solubility data for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in DMSO and water is not publicly available, a comprehensive understanding of its physicochemical properties can be inferred from its structure and computational predictions. The compound is expected to be highly soluble in DMSO. Its aqueous solubility is predicted to be low for the neutral species but will increase significantly with a rise in pH due to the ionization of its acidic functional groups. The provided experimental protocols for kinetic and thermodynamic solubility assays offer robust methods for researchers to determine these critical parameters, enabling informed decisions in the drug discovery and development process.

References

  • Jaiswal, et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Why is tetrazole acidic?. Available at: [Link]

  • American Chemical Society. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available at: [Link]

  • PubChem. Tolmetin. Available at: [Link]

  • PubMed. Absolute calculations of acidity of C-substituted tetrazoles in solution. Available at: [Link]

  • ChemExper. cLogP Calculation. Available at: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link]

  • ChemAxon. Calculators & Predictors. Available at: [Link]

  • OpenMolecules. Calculated LogP. Available at: [Link]

  • ResearchGate. Physical-chemical properties of compounds. Available at: [Link]

  • CAS Common Chemistry. (-)-Quinic acid. Available at: [Link]

  • ProSim. List of 63 pure compound properties available in Chemical Properties on Demand software. Available at: [Link]

  • ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

  • PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

  • Semantic Scholar. Synthesis and Functionalization of 5-Substituted Tetrazoles†. Available at: [Link]

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • CDC Stacks. Physical Properties of Sulfur Compounds-- A Literature Review of the Higher Molecular Weight Compounds: Through 1955 [C1 to C13]. Available at: [Link]

  • EPA. 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole. Available at: [Link]

  • MDPI. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available at: [Link]

  • CAS Common Chemistry. Phenol. Available at: [Link]

  • CAS Common Chemistry. Reactive Black 5. Available at: [Link]

  • GovInfo. Selected values of chemical thermodynamic properties [Part 8] Compounds of Uranium, Protactinium, Thorium, Actinium, and the Alk. Available at: [Link]

  • Redirect. New version database. Available at: [Link]

  • Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • Rowan. Rowan's Free Online pKa Calculator. Available at: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available at: [Link]

  • PCBIS. Thermodynamic solubility. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: Identifiers, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound belonging to the class of tetrazole derivatives. The tetrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound belonging to the class of tetrazole derivatives. The tetrazole ring is a key structural motif in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid functional group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to permeate biological membranes, thereby improving its pharmacokinetic and pharmacodynamic profile. The presence of the 4-methylphenyl (p-tolyl) group and the acetic acid side chain on the tetrazole ring suggests its potential for investigation in various therapeutic areas, particularly as an analgesic and anti-inflammatory agent. This technical guide provides a comprehensive overview of the chemical identifiers, a detailed examination of its synthesis, and a discussion of its potential applications in drug discovery and development.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers is fundamental for its unambiguous documentation, procurement, and use in research. The key identifiers and physicochemical properties of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid are summarized below.

IdentifierValueSource
CAS Registry Number 81595-00-8[1]
Molecular Formula C₁₀H₁₀N₄O₂Santa Cruz Biotechnology
Molecular Weight 218.212 g/mol Santa Cruz Biotechnology
IUPAC Name 2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetic acidN/A
SMILES CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)ON/A
InChI Key QBJSWVLDHWIJDK-UHFFFAOYSA-NN/A

Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: A Two-Step Approach

The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is typically achieved through a two-step process: first, the formation of the 5-(4-methylphenyl)-2H-tetrazole core, followed by the N-alkylation of the tetrazole ring with an acetic acid moiety.

Step 1: Synthesis of 5-(4-methylphenyl)-2H-tetrazole

The foundational step involves the [3+2] cycloaddition reaction between 4-methylbenzonitrile (p-tolunitrile) and an azide source, typically sodium azide, in the presence of an amine salt like triethylamine hydrochloride. This method is a well-established and efficient route to 5-substituted tetrazoles.

Synthesis_Step1 cluster_reactants Reactants p_tolunitrile 4-Methylbenzonitrile reaction_vessel Reaction Mixture p_tolunitrile->reaction_vessel sodium_azide Sodium Azide (NaN₃) sodium_azide->reaction_vessel amine_salt Triethylamine Hydrochloride (Et₃N·HCl) amine_salt->reaction_vessel solvent Toluene solvent->reaction_vessel heat Heat (e.g., 120°C) intermediate 5-(4-methylphenyl)-2H-tetrazole heat->intermediate [3+2] Cycloaddition reaction_vessel->heat Heating

Workflow for the synthesis of the tetrazole core.

Experimental Protocol:

  • To a solution of 4-methylbenzonitrile (1 equivalent) in toluene, add sodium azide (3 equivalents) and triethylamine hydrochloride (3 equivalents).

  • Heat the reaction mixture at 120°C for 36 hours with vigorous stirring.

  • After cooling to room temperature, extract the product with water.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 5-(4-methylphenyl)-2H-tetrazole.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Causality Behind Experimental Choices:

  • Triethylamine Hydrochloride: This amine salt serves as a proton source, which is thought to activate the nitrile group towards nucleophilic attack by the azide anion. It offers a safer alternative to the direct use of the highly toxic and explosive hydrazoic acid.

  • Toluene: A high-boiling, non-polar solvent is chosen to facilitate the reaction at an elevated temperature, which is necessary to overcome the activation energy of the cycloaddition.

  • Aqueous Extraction and Acidification: The tetrazole product, being acidic, forms a salt in the basic aqueous extraction phase, allowing for separation from unreacted nitrile and other non-polar impurities. Subsequent acidification protonates the tetrazole, causing it to precipitate out of the aqueous solution.

Step 2: N-Alkylation of 5-(4-methylphenyl)-2H-tetrazole

The second step involves the regioselective N-alkylation of the pre-formed tetrazole ring with an ethyl bromoacetate followed by hydrolysis. The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. However, the formation of the N2 isomer is often favored, particularly under basic conditions.

Synthesis_Step2 cluster_reactants2 Reactants tetrazole_core 5-(4-methylphenyl)-2H-tetrazole reaction2 Alkylation Reaction tetrazole_core->reaction2 bromoacetate Ethyl Bromoacetate bromoacetate->reaction2 base Base (e.g., K₂CO₃) base->reaction2 solvent Solvent (e.g., Acetone) solvent->reaction2 ester_intermediate Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate hydrolysis Hydrolysis (e.g., NaOH, then HCl) ester_intermediate->hydrolysis final_product [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid hydrolysis->final_product Saponification & Acidification reaction2->ester_intermediate N-Alkylation

Sources

Foundational

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity Potential of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Tetrazole Scaffold - A Privileged Motif in Medicinal Chemistry The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in modern drug discovery. Its remarkable physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its status as a "privileged" scaffold.[1][2][3][4] This bioisosterism allows for the modulation of pharmacokinetic profiles, enhancing metabolic stability and bioavailability of drug candidates.[2][5][6] The inherent stability of the tetrazole ring and its capacity for hydrogen bonding contribute to its diverse pharmacological activities, which span antimicrobial, anti-inflammatory, and anticancer applications.[3][5][7][8][9] This guide delves into the specific potential of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, a molecule poised at the intersection of these promising therapeutic avenues.

Molecular Architecture and Synthetic Strategy

The subject of our investigation, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, possesses a distinct molecular architecture. The 5-position of the tetrazole ring is substituted with a 4-methylphenyl (p-tolyl) group, a feature known to influence lipophilicity and potential interactions with biological targets. The acetic acid moiety is attached at the 2-position of the tetrazole ring, a common substitution pattern in bioactive tetrazole derivatives.

Proposed Synthesis Workflow

A plausible and efficient synthetic route to [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid can be conceptualized through a multi-step process, as illustrated in the workflow below. This proposed pathway is based on established methodologies for the synthesis of 5-substituted-2H-tetrazoles and their derivatives.[10]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-(4-methylphenyl)-1H-tetrazole cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis 4-methylbenzonitrile 4-methylbenzonitrile Reflux Reflux (120-130°C) 4-methylbenzonitrile->Reflux Sodium_azide Sodium_azide Sodium_azide->Reflux Ammonium_chloride Ammonium_chloride Ammonium_chloride->Reflux DMF DMF (Solvent) DMF->Reflux 5_tolyl_tetrazole 5-(4-methylphenyl)-1H-tetrazole Reflux->5_tolyl_tetrazole Stirring_RT Stirring at RT 5_tolyl_tetrazole->Stirring_RT Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Stirring_RT Base Base (e.g., K2CO3) Base->Stirring_RT Acetone Acetone (Solvent) Acetone->Stirring_RT Ester_intermediate Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate Stirring_RT->Ester_intermediate Hydrolysis_step Hydrolysis Ester_intermediate->Hydrolysis_step NaOH Aqueous NaOH NaOH->Hydrolysis_step Acidification Acidification (e.g., HCl) Final_product [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Acidification->Final_product Hydrolysis_step->Acidification

Caption: Proposed synthetic workflow for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-(4-methylphenyl)-1H-tetrazole

  • To a solution of 4-methylbenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to reflux at 120-130°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into acidified water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-(4-methylphenyl)-1H-tetrazole.

Step 2: Synthesis of Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate

  • Dissolve 5-(4-methylphenyl)-1H-tetrazole (1 equivalent) in acetone.

  • Add potassium carbonate (K2CO3) (1.5 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N-2 isomer, ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate.

Step 3: Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Hydrolysis)

  • Dissolve the ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the disappearance of the ester by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid.

Characterization

The synthesized compound should be thoroughly characterized using modern spectroscopic techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-methylphenyl group, the singlet for the methyl protons, the singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the 4-methylphenyl ring, the methyl carbon, the methylene carbon, the carboxylic carbon, and the carbon of the tetrazole ring.[2]
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and N=N stretching of the tetrazole ring, and C-H stretching of the aromatic and aliphatic groups.[11]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of C10H10N4O2 (218.21 g/mol ).[12]

Potential Biological Activities and Investigative Strategies

Based on the extensive literature on tetrazole derivatives, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a prime candidate for exhibiting a range of biological activities. The following sections outline the rationale for these potential activities and propose detailed experimental workflows for their investigation.

Antimicrobial Potential

The tetrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][5][13] Tetrazole-containing compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi.[11][14] The mechanism of action can vary, with some derivatives inhibiting essential enzymes like DNA gyrase and topoisomerase IV, while others may disrupt cell wall synthesis or intercalate with DNA.[13][14]

Rationale for Potential Activity: The presence of the lipophilic 4-methylphenyl group may enhance membrane permeability, a crucial factor for antibacterial activity, particularly against Gram-positive bacteria.[1] The acetic acid side chain can contribute to the overall polarity and solubility of the molecule.

Proposed Investigative Workflow:

Antimicrobial_Screening Start Synthesized Compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Determination MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Determination->MBC_MFC If active Bacterial_Strains Gram-positive: S. aureus, E. faecalis Gram-negative: E. coli, K. pneumoniae Bacterial_Strains->MIC_Determination Fungal_Strains C. albicans, C. glabrata Fungal_Strains->MIC_Determination Time_Kill Time-Kill Kinetic Assay MBC_MFC->Time_Kill Mechanism_of_Action Mechanism of Action Studies Time_Kill->Mechanism_of_Action DNA_Gyrase DNA Gyrase/Topoisomerase IV Inhibition Assay Mechanism_of_Action->DNA_Gyrase DNA_Intercalation DNA Intercalation Assay (UV-Vis, Fluorescence) Mechanism_of_Action->DNA_Intercalation Results Antimicrobial Profile DNA_Gyrase->Results DNA_Intercalation->Results

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method will be employed according to CLSI guidelines. The compound will be serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of bacterial or fungal strains will be added to each well. The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Aliquots from the wells of the MIC assay that show no visible growth will be plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

  • Time-Kill Kinetic Assay: This assay will be performed at concentrations corresponding to 1x, 2x, and 4x the MIC. The number of viable microorganisms will be determined at various time points to assess the rate of killing.

  • Mechanism of Action Studies:

    • DNA Gyrase and Topoisomerase IV Inhibition Assays: Commercially available kits will be used to assess the inhibitory effect of the compound on these bacterial enzymes.

    • DNA Intercalation Studies: The interaction of the compound with calf thymus DNA (ct-DNA) will be investigated using UV-visible and fluorescence spectroscopy.[14][15]

Anti-inflammatory Potential

Tetrazole acetic acid derivatives have been reported as potent anti-inflammatory agents.[16][17][18] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Rationale for Potential Activity: The structural similarity of the tetrazole-acetic acid moiety to the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for COX inhibition.

Proposed Investigative Workflow:

Anti_inflammatory_Screening Start Synthesized Compound In_Vitro_COX In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_COX Cytotoxicity_Assay Cytotoxicity Assay on Macrophages (e.g., RAW 264.7) Start->Cytotoxicity_Assay In_Vivo_Edema In Vivo Carrageenan-Induced Paw Edema Model (in rats) In_Vitro_COX->In_Vivo_Edema If active Results Anti-inflammatory Profile In_Vivo_Edema->Results NO_Production Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages Cytotoxicity_Assay->NO_Production At non-toxic concentrations Cytokine_Analysis Pro-inflammatory Cytokine Analysis (TNF-α, IL-6) by ELISA NO_Production->Cytokine_Analysis Cytokine_Analysis->Results

Caption: Workflow for anti-inflammatory activity screening.

Detailed Experimental Protocols:

  • In Vitro COX-1/COX-2 Inhibition Assay: Commercially available colorimetric or fluorometric assay kits will be used to determine the IC50 values of the compound against both COX-1 and COX-2 enzymes.

  • In Vivo Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model.[18][19] Paw edema will be induced in rats by sub-plantar injection of carrageenan. The test compound will be administered orally prior to carrageenan injection. The paw volume will be measured at different time intervals to assess the anti-inflammatory effect.

  • Cell Viability Assay: The cytotoxicity of the compound on a macrophage cell line (e.g., RAW 264.7) will be assessed using the MTT assay to determine non-toxic concentrations for subsequent in vitro assays.[20]

  • Nitric Oxide (NO) Production Assay: Macrophages will be stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced in the culture supernatant will be quantified using the Griess reagent.

  • Pro-inflammatory Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages will be measured by ELISA.

Anticancer Potential

A growing body of evidence highlights the anticancer activity of tetrazole derivatives.[7][8][10][15][21] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[7][22]

Rationale for Potential Activity: The planar structure of the tetrazole ring and the attached aromatic system can facilitate interactions with biological macromolecules, including DNA and proteins involved in cell proliferation.[3][15]

Proposed Investigative Workflow:

Anticancer_Screening Start Synthesized Compound NCI_60_Screen Preliminary Screening (e.g., NCI-60 Human Tumor Cell Line Screen) Start->NCI_60_Screen MTT_Assay MTT Cytotoxicity Assay (on selected cancer cell lines, e.g., MCF-7, A549, HT-29) NCI_60_Screen->MTT_Assay Based on results IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action If potent Cell_Cycle Cell Cycle Analysis (by Flow Cytometry) Mechanism_of_Action->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot Analysis (for key apoptotic and cell cycle proteins) Mechanism_of_Action->Western_Blot Results Anticancer Profile Cell_Cycle->Results Apoptosis_Assay->Results Western_Blot->Results

Caption: Workflow for anticancer activity screening.

Detailed Experimental Protocols:

  • MTT Cytotoxicity Assay: The antiproliferative activity of the compound will be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[10] The IC50 value, the concentration required to inhibit 50% of cell growth, will be calculated.

  • Cell Cycle Analysis: Cancer cells will be treated with the compound at its IC50 concentration. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) will be analyzed by flow cytometry after propidium iodide (PI) staining.

  • Apoptosis Assay: The induction of apoptosis will be assessed by flow cytometry using Annexin V-FITC and PI staining.

  • Western Blot Analysis: The expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2, Bax, caspases) will be analyzed by Western blotting to elucidate the underlying molecular mechanism.

Concluding Remarks and Future Directions

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid represents a molecule of significant interest at the confluence of established structure-activity relationships for bioactive tetrazoles. Its straightforward synthesis and the strong precedent for antimicrobial, anti-inflammatory, and anticancer activities within this chemical class make it a compelling candidate for further investigation. The proposed research plan provides a comprehensive framework for elucidating its therapeutic potential. Future work should focus on lead optimization, should promising activity be identified, to enhance potency and selectivity, as well as in-depth in vivo studies to evaluate its efficacy and safety in preclinical models. The exploration of this and similar tetrazole derivatives holds the promise of delivering novel therapeutic agents to address unmet medical needs.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review.
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (2022).
  • Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (Year unavailable). Journal of Medicinal Chemistry.
  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (Year unavailable). Molecules.
  • Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. (Year unavailable). PubMed.
  • Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. (Year unavailable). RSC Publishing.
  • Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides. (Year unavailable).
  • Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. (2012). PubMed.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (Year unavailable). PMC.
  • Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
  • Mechanism of action of tetrazole‐derived anticancer agents. (Year unavailable).
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019). Molecules.
  • Tetrazole Derivatives as Promising Anticancer Agents. (2017). Bentham Science Publishers.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (Year unavailable). Journal of Medicinal Chemistry.
  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (Year unavailable).
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2025).
  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (Year unavailable). PMC.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)
  • 2-[5-(4-methylphenyl)-2h-1,2,3,4-tetrazol-2-yl]acetic acid. (Year unavailable). PubChemLite.
  • 5-(4-Chloro-3-methylphenyl)-2H-tetrazole. (Year unavailable). Chem-Impex.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023).
  • [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid. (Year unavailable). Oakwood Chemical.
  • In Vitro and in Vivo Testing and Correlation for Oral Controlled/Modified-Release Dosage Forms. (1990). Pharmaceutical Research.
  • Methyl thiazolyl tetrazolium cytotoxicity analysis and evaluation of acyclovir-based organogel lipstick; an in-vitro. (2025).
  • Investigation of In vitro and In vivo Pursuits of Laurus nobilis Extract on Acetic Acid-induced Ulcerative Colitis in Wistar. (2023).
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules.

Sources

Exploratory

melting point data for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Executive Summary This technical guide provides an in-depth analysis of the physicochemical properties of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 81595-00-8), a critical intermediate in the synthesis of an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 81595-00-8), a critical intermediate in the synthesis of angiotensin II receptor antagonists and other bioisostere-based therapeutics.

The primary quality attribute for this compound is its melting point (MP), which serves as a definitive indicator of regiochemical purity. In the alkylation of 5-substituted tetrazoles, the formation of the N2-isomer is thermodynamically favored but often accompanied by N1-isomer impurities. This guide establishes the melting point range of 182–183 °C as the benchmark for the pure N2-isomer, differentiating it from the unreacted starting material (MP ~248 °C) and potential regioisomeric byproducts.

Chemical Identity & Structural Context

  • IUPAC Name: 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

  • Common Name: (5-p-Tolyl-tetrazol-2-yl)-acetic acid

  • CAS Registry Number: 81595-00-8

  • Molecular Formula: C₁₀H₁₀N₄O₂

  • Molecular Weight: 218.21 g/mol

  • Structural Features: The molecule consists of a p-tolyl group attached to the C5 position of a tetrazole ring.[1][2][3] The acetic acid moiety is attached at the N2 position. This specific regiochemistry is critical for biological activity in sartan-class drugs.

PropertySpecificationSource
Melting Point 182–183 °C J. Med.[3][4] Chem. 1984 [1]; Sigma-Aldrich [2]
Appearance White to off-white crystalline solidExperimental Observation
Precursor MP 248–250 °C (5-(p-tolyl)-1H-tetrazole)TCI Chemicals [3]

Synthesis & Regioselectivity Logic

The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the alkylation of 5-(4-methylphenyl)-1H-tetrazole with a haloacetic acid derivative (e.g., ethyl chloroacetate or chloroacetic acid) under basic conditions.

The Regioselectivity Challenge

Tetrazoles are ambident nucleophiles. Alkylation can occur at the N1 or N2 position.

  • N2-Alkylation (Major): Thermodynamically favored due to less steric hindrance and electronic stabilization. This yields the target compound (MP 182–183 °C).

  • N1-Alkylation (Minor): Kinetic product, often formed in lower quantities.

  • Unreacted Starting Material: The 5-(p-tolyl)-1H-tetrazole has a significantly higher melting point (~248 °C).

Therefore, a melting point within the 182–183 °C range is not just a physical constant; it is a regiochemical confirmation .

Reaction Pathway Diagram

SynthesisPathway Start 5-(p-tolyl)-1H-tetrazole (MP: 248-250 °C) Intermediate Transition State (Ambident Nucleophile) Start->Intermediate Deprotonation Reagent Cl-CH2-COOH (Base) Reagent->Intermediate ProductN2 Target: N2-Isomer (MP: 182-183 °C) Intermediate->ProductN2 Major Path (Thermodynamic) ProductN1 Impurity: N1-Isomer (MP: Variable/Lower) Intermediate->ProductN1 Minor Path (Kinetic)

Figure 1: Regioselective alkylation pathway showing the divergence between the target N2-isomer and the N1-impurity.

Experimental Protocol: Melting Point Determination

To ensure data integrity and reproducibility, the following protocol uses a self-validating approach comparing the sample against known standards (if available) or intrinsic thermal behavior.

Method A: Capillary Melting Point (Standard)
  • Equipment: Electrothermal Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (solvates can depress MP). Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 170 °C.

    • Slow Ramp (1 °C/min) from 170 °C to 190 °C.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

  • Acceptance Criteria: Onset ≥ 181 °C; Range ≤ 2 °C.

Method B: Differential Scanning Calorimetry (DSC) (Advanced)
  • Purpose: To detect polymorphism or high-energy amorphous content.

  • Parameters: Heat from 30 °C to 200 °C at 10 °C/min under Nitrogen purge (50 mL/min).

  • Expected Endotherm: Sharp endothermic peak with

    
     °C.
    
Workflow Logic Diagram

MP_Workflow Sample Isolated Solid Sample Dry Vacuum Dry (40°C, 4h) Sample->Dry Test Measure MP (1°C/min ramp) Dry->Test Decision Observed Range? Test->Decision ResultA Range: 182-183 °C PASS: Pure N2-Isomer Decision->ResultA Matches Lit. ResultB Range: > 200 °C FAIL: Unreacted Tetrazole Decision->ResultB Too High ResultC Range: < 175 °C FAIL: Solvent/N1-Isomer Decision->ResultC Too Low

Figure 2: Decision tree for quality control based on melting point observation.

Troubleshooting & Data Interpretation

When experimental values deviate from the 182–183 °C benchmark, use the following table to diagnose the root cause.

ObservationProbable CauseCorrective Action
MP 240–250 °C Unreacted Starting Material. The sample is primarily 5-(p-tolyl)-1H-tetrazole.Alkylation failed. Check base strength (e.g., use K₂CO₃/Acetone or NaOH/Water) and stoichiometry.
MP 100–120 °C Ester Intermediate. Hydrolysis is incomplete. The ethyl ester often melts significantly lower than the free acid.Extend hydrolysis time (NaOH/MeOH reflux). Check pH during workup (must be < 3 to precipitate acid).
MP 160–175 °C Isomeric Mixture. Presence of N1-isomer or wet cake.Recrystallize from Ethanol/Water or Acetic Acid. Dry sample thoroughly.
Broad Range (>3°C) Solvent Inclusion. Acetic acid or water trapped in lattice.Vacuum dry at 50 °C. Run TGA (Thermogravimetric Analysis) to confirm volatiles.

References

  • J. Med. Chem. 1984 : Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... Journal of Medicinal Chemistry, 27(12), 1565–1570.

  • Sigma-Aldrich : Product Specification for (5-p-Tolyl-tetrazol-2-yl)-acetic acid (CAS 81595-00-8).

  • TCI Chemicals : Product Specification for 5-(p-Tolyl)-1H-tetrazole (CAS 24994-04-5).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Tetrazole-Acetic Acid Ligands

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Advantage of Tetrazole-Acetic Acid Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a frontier class of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Advantage of Tetrazole-Acetic Acid Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of crystalline porous materials, offering unprecedented control over pore size, surface area, and functionality.[1] For drug development professionals, MOFs present a unique platform for high-capacity drug loading and controlled release.[2][3][4] This guide focuses on a specific, highly promising subclass of MOFs constructed from tetrazole-acetic acid ligands.

Tetrazole-acetic acid linkers are bifunctional organic molecules that offer a unique combination of a rigid tetrazole ring and a flexible carboxylic acid moiety.[5] This duality is key to their utility:

  • Rich Coordination Chemistry: The tetrazole ring, with its four nitrogen atoms, provides multiple coordination sites, leading to diverse and stable MOF topologies.[6][7][8]

  • Enhanced Stability: The strong metal-nitrogen bonds formed with the tetrazole group often impart high thermal and chemical stability to the resulting frameworks.[8][9]

  • Tunable Functionality: The carboxylic acid group provides a reliable coordination site and can participate in hydrogen bonding, further stabilizing the structure. The "acetic acid" portion introduces a degree of flexibility, allowing the framework to adapt to different metal centers and guest molecules.[5]

This application note provides a comprehensive guide to the synthesis and characterization of MOFs using tetrazole-acetic acid ligands, with a focus on solvothermal methods. We will delve into the rationale behind experimental choices and provide detailed protocols to ensure reproducibility and success in your research endeavors.

Ligand Selection and Design Considerations

A variety of tetrazole-acetic acid ligands can be employed to construct MOFs. The choice of ligand directly influences the resulting framework's topology, porosity, and ultimately, its suitability for applications like drug delivery. Below is a table summarizing some reported tetrazole-acetic acid ligands and the resulting MOF dimensionalities.

Ligand NameAbbreviationMetal Ion(s)Resulting MOF DimensionalityReference
5-(4-pyridyl)tetrazole-2-acetic acidHpytzaMn(II)3D[10]
Tetrazole-1-acetic acidHtzaBi(III), Fe(III)1D (Bi), 0D (Fe)[11]
N,N-di(2-carboxymethyltetrazol-5-yl)amineH2L1Ba(II)2D[10][12]

General Synthetic Workflow

The solvothermal synthesis of tetrazole-acetic acid MOFs is a widely adopted and reliable method.[13][14] It involves heating the constituent metal salt and organic ligand in a sealed vessel, allowing for the slow crystallization of the MOF product. The general workflow is depicted below.

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Weigh Metal Salt D Combine Precursors in a Teflon-lined Autoclave A->D B Weigh Tetrazole-Acetic Acid Ligand B->D C Select Solvent System (e.g., DMF, H2O, EtOH) C->D E Seal Autoclave D->E F Heat in Oven at a Controlled Temperature (e.g., 120-150 °C) E->F G Hold for a Defined Period (e.g., 2-3 days) F->G H Cool Autoclave to Room Temperature G->H I Filter to Collect Crystals H->I J Wash with Fresh Solvent I->J K Dry Under Vacuum or in an Oven J->K L Solvent Exchange (for activation, if needed) K->L

Caption: General workflow for the solvothermal synthesis of tetrazole-acetic acid MOFs.

Detailed Experimental Protocol: Synthesis of a Zinc-Tetrazole Acetic Acid MOF

This protocol is a representative example for the synthesis of a MOF using 4-(1H-tetrazol-5-yl)benzoic acid (a related ligand structure often formed in situ or used directly, demonstrating the principles). The principles can be adapted for other tetrazole-acetic acid ligands.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-(1H-Tetrazol-5-yl)benzoic Acid (H₂TBC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Deionized Water

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.2 mmol of Zinc Nitrate Hexahydrate in 5 mL of a mixed solvent of DMF and water (1:1 v/v).

    • In a separate vial, dissolve 0.2 mmol of 4-(1H-tetrazol-5-yl)benzoic acid in 5 mL of methanol. Rationale: The use of mixed solvents is crucial as it influences the solubility of the reactants and can direct the formation of different MOF topologies.[13][15]

  • Reaction Assembly:

    • Carefully transfer the zinc nitrate solution to the Teflon liner of the autoclave.

    • Slowly add the ligand solution to the Teflon liner.

    • Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.

  • Solvothermal Synthesis:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 150 °C at a ramp rate of 5 °C/min. Rationale: The temperature and heating time are critical parameters that control the nucleation and growth of the MOF crystals. Higher temperatures can lead to denser phases, while lower temperatures may result in incomplete reactions.[13]

    • Hold the temperature at 150 °C for 72 hours (3 days).

  • Product Isolation:

    • After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not quench the autoclave as the rapid pressure change can be hazardous.

    • Open the autoclave in a fume hood and carefully remove the Teflon liner.

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh methanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent. Rationale: Thorough washing is essential for obtaining a pure product and for activating the pores of the MOF.

  • Drying and Storage:

    • Dry the collected crystals in a vacuum oven at 60 °C overnight.

    • Store the synthesized MOF in a desiccator to prevent moisture absorption.

Characterization and Quality Control

Verifying the structure and purity of the synthesized MOF is a critical step. The following characterization techniques are recommended:

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.
Single-Crystal X-Ray Diffraction To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal centers.[10][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the tetrazole and carboxylate functional groups in the framework and to verify the coordination of the ligand to the metal center. One would expect to see the disappearance or shift of the C=O and N-H stretching bands upon coordination.[8][10]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This is also useful for confirming the removal of guest solvent molecules during activation.
Elemental Analysis (EA) To determine the elemental composition (C, H, N) of the synthesized MOF and compare it with the calculated values based on the expected chemical formula.[10]

Application in Drug Delivery: A Conceptual Framework

The porous nature and tunable functionality of tetrazole-acetic acid MOFs make them excellent candidates for drug delivery systems.[2][4] The general strategy involves loading a therapeutic agent into the pores of the MOF and then triggering its release at the target site.

G cluster_loading Drug Loading cluster_release Stimuli-Responsive Release A Activated MOF C Incubation/Soaking A->C B Drug Solution B->C D Drug-Loaded MOF C->D E Drug-Loaded MOF G Drug Release E->G F Stimulus (e.g., pH change, light, temperature) F->G H Degraded MOF Carrier G->H

Caption: Conceptual workflow for drug loading and release using MOFs.

The release of the drug can be triggered by various stimuli, such as a change in pH.[4] For instance, in the acidic environment of a tumor, the coordination bonds of the MOF could be destabilized, leading to the release of the encapsulated drug.

Conclusion

The synthesis of metal-organic frameworks using tetrazole-acetic acid ligands offers a versatile and powerful platform for the development of advanced materials, particularly in the realm of drug delivery. The combination of the robust coordination chemistry of the tetrazole ring and the flexibility of the acetic acid moiety allows for the construction of a wide array of stable, porous frameworks. By carefully controlling the synthetic conditions, researchers can tune the properties of these MOFs to meet the specific demands of their applications. The protocols and conceptual frameworks provided herein serve as a foundational guide for scientists and professionals to explore the exciting potential of these materials.

References

  • Yang, J., Zhang, S., Feng, Z., Cao, Y., & Zhu, D.-R. (2021). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. [Link]

  • RSC Publishing. (2021). Ba-MOFs with tetrazole-based acetic acids: unusual configuration, novel topology and high proton conductivity. [Link]

  • ACS Publications. (2018). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. ACS Omega. [Link]

  • PMC. (2018). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. [Link]

  • ResearchGate. (n.d.). A review on metal-organic framework: Synthesis, properties and ap-plication. [Link]

  • Academia.edu. (n.d.). A review on metal-organic framework: Synthesis, properties and ap-plication. [Link]

  • RSC Publishing. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Applications of Emerging Zeolitic Tetrazolate Frameworks. [Link]

  • MDPI. (n.d.). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. [Link]

  • TSI Journals. (n.d.). SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. [Link]

  • PubMed. (2010). New three-dimensional porous metal organic framework with tetrazole functionalized aromatic carboxylic Acid: synthesis, structure, and gas adsorption properties. [Link]

  • RSC Publishing. (n.d.). Two new energetic coordination compounds based on tetrazole-1-acetic acid: syntheses, crystal structures and their synergistic catalytic effect for the thermal decomposition of ammonium perchlorate. [Link]

  • Yaghi, O. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]

  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

  • Academia.edu. (n.d.). Metal-organic frameworks used as delivery vehicles for therapeutic agents. [Link]

  • AIR Unimi. (2022). inorganics. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. [Link]

  • PMC. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Engineered Science Publisher. (n.d.). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. [Link]

  • Highlights in Science, Engineering and Technology. (2023). View of Applications of MOFs in Drug Delivery. [Link]

  • Semantic Scholar. (n.d.). Applications of MOFs in Drug Delivery. [Link]

  • ACS Publications. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. [Link]

Sources

Application

pharmaceutical applications of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid derivatives

Application Note: Pharmaceutical Applications of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid Derivatives Executive Summary The [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid scaffold represents a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmaceutical Applications of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid Derivatives

Executive Summary

The [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid scaffold represents a "privileged structure" in medicinal chemistry. Characterized by the bioisosteric replacement of a carboxylic acid with a tetrazole ring and the addition of a lipophilic tolyl tail, this moiety offers unique pharmacokinetic advantages, including enhanced metabolic stability and improved membrane permeability compared to traditional carboxylates.

This guide outlines the primary pharmaceutical applications of this scaffold, focusing on its utility in developing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , Antidiabetic Agents (PTP1B inhibitors) , and Angiotensin II Receptor Blockers (ARBs) . It provides validated protocols for the regioselective synthesis of the 2H-isomer and downstream biological evaluation.

Core Pharmaceutical Applications

Anti-Inflammatory & Analgesic Therapeutics

Derivatives of 2H-tetrazole-2-acetic acids act as potent anti-inflammatory agents.[1][2] Unlike traditional NSAIDs that rely solely on carboxylic acid binding to Cyclooxygenase (COX) enzymes, the tetrazole-acetic acid hybrid allows for dual-mechanism activity:

  • COX Inhibition: The acetic acid side chain mimics the arachidonic acid substrate, fitting into the COX active site.

  • Superoxide Scavenging: The electron-rich tetrazole ring system can act as a radical scavenger, reducing oxidative stress associated with acute inflammation (e.g., in carrageenan-induced edema models).

  • Key Insight: Amide derivatives of this scaffold often exhibit higher potency than their ester or acid counterparts due to improved cellular uptake.

Metabolic Disorders (Type 2 Diabetes)

This scaffold is a key pharmacophore in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a negative regulator of insulin signaling.

  • Mechanism: The tetrazole-acetic acid moiety acts as a non-hydrolyzable phosphotyrosine mimetic. It binds to the catalytic site of PTP1B, preventing the dephosphorylation of the insulin receptor and thereby sensitizing cells to insulin.

  • Advantage: The 4-methylphenyl (p-tolyl) group provides essential hydrophobic interactions within the enzyme's secondary binding pocket (Site B), increasing selectivity over other phosphatases (e.g., TCPTP).

Cardiovascular Agents (Hypertension)

While classic "sartans" (e.g., Valsartan) feature a tetrazole directly on the biphenyl ring, the [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid motif is explored in next-generation ARBs. The acetic acid linker provides flexibility, allowing the tetrazole to adopt optimal conformation for binding to the AT1 receptor.

Chemical Properties & SAR Analysis

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~218.21 g/mol Fragment-like; ideal for lead optimization.
Lipophilicity (LogP) ~1.5 - 2.0Balanced for oral bioavailability (Lipinski compliant).
pKa ~4.5 (Tetrazole)Bioisostere of carboxylic acid; ionized at physiological pH.
Regiochemistry 2H-isomer vs. 1H-isomerCritical: The 2H-isomer is thermodynamically more stable and pharmacologically active in this specific scaffold class.
H-Bonding Acceptor (N2, N3, N4)Facilitates binding to Arg/Lys residues in target enzymes (e.g., COX, PTP1B).

Experimental Protocols

Protocol A: Regioselective Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid

Objective: Synthesize the target scaffold with high selectivity for the 2H-isomer over the 1H-isomer.

Reagents:

  • 5-(4-methylphenyl)-1H-tetrazole (Starting Material)

  • Methyl bromoacetate (Alkylation Agent)

  • Potassium Carbonate (

    
    ) (Base)
    
  • Acetone or Acetonitrile (Solvent)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 5-(4-methylphenyl)-1H-tetrazole (10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (12 mmol) and stir at room temperature for 30 minutes to form the tetrazolate anion.
      
    • Dropwise add methyl bromoacetate (11 mmol).

    • Reflux the mixture for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The 2H-isomer is typically less polar (higher

      
      ) than the 1H-isomer.
      
  • Isolation (Critical Step):

    • Filter off inorganic salts. Evaporate the solvent.[3][4]

    • Purification: The reaction yields a mixture (~80:20 ratio of 2H:1H). Recrystallize from ethanol/water or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure methyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate .

  • Hydrolysis:

    • Dissolve the purified ester in methanol (20 mL).

    • Add 10% NaOH (aq) (5 mL) and stir at room temperature for 2 hours.

    • Acidify with 1N HCl to pH 2-3.

    • Filter the resulting white precipitate, wash with cold water, and dry to obtain the final acid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the methylene singlet (

    
    -COOH) around 
    
    
    
    5.6-5.8 ppm. The 2H-isomer typically shows this peak downfield compared to the 1H-isomer.
Protocol B: In Vitro COX-2 Inhibition Screening

Objective: Evaluate the anti-inflammatory potential of the synthesized derivative.

Materials:

  • Recombinant Human COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical)

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a 96-well plate, add Assay Buffer (150

    
    L), Heme (10 
    
    
    
    L), and COX-2 Enzyme (10
    
    
    L).
  • Treatment: Add 10

    
    L of the test compound (various concentrations: 0.1 - 100 
    
    
    
    M). Incubate for 10 minutes at 25°C.
  • Reaction: Initiate the reaction by adding Arachidonic Acid (10

    
    L) and TMPD (colorimetric substrate).
    
  • Measurement: Incubate for 5 minutes and measure absorbance at 590 nm.

  • Analysis: Calculate % Inhibition relative to the Solvent Control (100% activity) and determine

    
    .
    

Visualizations

Figure 1: Regioselective Synthesis Pathway

Caption: Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid showing the critical separation of 1H and 2H isomers.

SynthesisPathway Start 5-(4-methylphenyl)-1H-tetrazole Intermediate Isomeric Mixture (Ester Form) Start->Intermediate Alkylation Reagents Methyl bromoacetate + K2CO3 / Acetone Reagents->Intermediate Separation Chromatography / Recrystallization (Separation of Isomers) Intermediate->Separation Product2H Methyl 2H-tetrazol-2-yl acetate (Major Product) Separation->Product2H High Rf Product1H Methyl 1H-tetrazol-1-yl acetate (Minor Product) Separation->Product1H Low Rf (Discard) Hydrolysis Hydrolysis (NaOH/H+) Product2H->Hydrolysis FinalProduct [5-(4-methylphenyl)-2H-tetrazol-2-yl] acetic acid Hydrolysis->FinalProduct Acidification

Figure 2: Mechanism of Action (PTP1B Inhibition)

Caption: The tetrazole-acetic acid scaffold mimics phosphotyrosine, blocking the PTP1B active site.

MOA Target PTP1B Enzyme (Active Site) Binding Competitive Binding (Active Site Occlusion) Target->Binding Inhibitor Tetrazole-Acetic Acid Derivative Inhibitor->Binding Mimics Phosphotyrosine Outcome Inhibition of Dephosphorylation Binding->Outcome Downstream Enhanced Insulin Signaling (Glucose Uptake) Outcome->Downstream

References

  • Synthesis and Anti-inflammatory Activity: Title: Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.[5][6] Source: Journal of Medicinal Chemistry (1984). URL:[Link]

  • Crystal Structure & Regiochemistry: Title: Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (Demonstrating 2H-isomer preference). Source: NCBI / PMC (2017). URL:[Link]

  • Antidiabetic Applications: Title: 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.[7] Source: ResearchGate / Journal of Physical Chemistry A. URL:[Link]

  • General Tetrazole Pharmacology: Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Source: International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid . Tetrazole-acetic acids are critical pharmacophores in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid . Tetrazole-acetic acids are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and lipophilic spacers in drug design (e.g., angiotensin II receptor antagonists).

Traditional thermal synthesis of tetrazoles often requires prolonged heating (24–48 hours) and toxic tin/ammonium reagents, frequently suffering from poor regioselectivity between N1 and N2 isomers. This guide utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Reaction Acceleration: Reduction of total synthesis time from days to under 1 hour.

  • Enhanced Selectivity: Optimized conditions to favor the thermodynamic N2-isomer.

  • Green Chemistry: Use of aqueous/polar solvents and elimination of toxic organotin reagents.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-stage convergent workflow. The core tetrazole ring is first constructed via a [3+2] cycloaddition, followed by a regioselective alkylation.

Retrosynthesis Target Target Molecule [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Precursor1 Intermediate A 5-(4-methylphenyl)-1H-tetrazole Target->Precursor1 N-Alkylation & Hydrolysis (Microwave) Precursor2 Starting Materials 4-Tolunitrile + Sodium Azide Precursor1->Precursor2 [3+2] Cycloaddition (Microwave) Reagent Alkylation Agent Ethyl Chloroacetate

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocol

Step 1: Synthesis of 5-(4-methylphenyl)-1H-tetrazole

Objective: Construct the tetrazole ring from 4-tolunitrile using a "Click" type [3+2] cycloaddition.

Reagents:

  • 4-Tolunitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility)

Microwave Parameters:

Parameter Setting
Instrument Single-mode Microwave Reactor (e.g., Biotage Initiator / CEM Discover)
Temperature 140 °C
Time 15–20 minutes
Pressure Limit 15 bar

| Stirring | High (600 rpm) |

Procedure:

  • Loading: In a 10 mL microwave vial, dissolve 4-tolunitrile (2 mmol),

    
     (3 mmol), and 
    
    
    
    (2 mmol) in 4 mL of solvent.
  • Irradiation: Seal the vial and irradiate at 140 °C for 15 minutes. The pressure will rise; ensure the safety limit is set.

  • Workup:

    • Cool to room temperature.[1]

    • Add 10 mL of 3N HCl (Caution:

      
       gas evolution possible; work in fume hood).
      
    • The product usually precipitates as a white solid.

    • Filter, wash with cold water (3 x 5 mL), and dry.

    • Yield expectation: >85%.[2][3]

Mechanism & Causality: The Lewis acid (


) activates the nitrile group, making it more electrophilic. Sodium azide acts as the dipole. Microwave irradiation provides rapid kinetic energy to overcome the high activation barrier of this cycloaddition, which is kinetically sluggish under conventional reflux.
Step 2: Regioselective Alkylation & Hydrolysis

Objective: Alkylate the tetrazole ring at the N2 position to form the acetic acid derivative.

Reagents:

  • 5-(4-methylphenyl)-1H-tetrazole (from Step 1)

  • Ethyl chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or Acetonitrile

Microwave Parameters (Alkylation):

Parameter Setting
Temperature 80 °C
Time 5–10 minutes

| Power | Dynamic (Max 100 W) |

Procedure:

  • Alkylation:

    • Suspend tetrazole (1 mmol) and

      
       (2 mmol) in Acetone (3 mL).
      
    • Add ethyl chloroacetate (1.1 mmol).

    • Irradiate at 80 °C for 5 minutes.

    • Filter off inorganic salts (

      
      , excess base) and evaporate solvent to obtain the ethyl ester intermediate .
      
  • Hydrolysis (One-Pot extension):

    • Redissolve the crude ester in 2 mL of 10% NaOH (aq).

    • Microwave at 100 °C for 2 minutes.

    • Acidify with dilute HCl to pH 2.

    • The target acid, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , precipitates. Recrystallize from Ethanol/Water if necessary.

Regioselectivity: The N1 vs. N2 Challenge

Tetrazoles are ambident nucleophiles. Alkylation can occur at N1 or N2.[1][4]

  • N2-Alkylation (Desired): Favored by steric hindrance at C5 (the tolyl group) and thermodynamic control. Under basic conditions with alkyl halides, the N2 isomer is typically the major product (often >80:20 ratio).

  • N1-Alkylation (Minor): Favored by electronic factors in some specific substitution patterns but generally less stable due to steric clash with the C5 substituent.

Visualizing the Pathway:

Regioselectivity Tetrazole Tetrazolate Anion (Nucleophile) RX Ethyl Chloroacetate (Electrophile) Tetrazole->RX Product_N2 Major Product (2H) Target Molecule RX->Product_N2  Path A (Major) Product_N1 Minor Product (1H) Impurity RX->Product_N1  Path B (Minor) N2_Path N2 Attack (Sterically Favored) N1_Path N1 Attack (Sterically Hindered)

Figure 2: Competitive alkylation pathways. The bulky 4-methylphenyl group at C5 steers the incoming electrophile away from N1, favoring N2.

Troubleshooting & Safety

Safety Critical: Azide Handling
  • Acidification: When acidifying the reaction mixture in Step 1, hydrazoic acid (

    
    ) can form. It is highly toxic and explosive. Always  perform acidification in a well-ventilated fume hood.
    
  • Metals: Avoid using chlorinated solvents (DCM) with sodium azide in the presence of transition metals over long periods to prevent formation of explosive diazidomethane or metal azides, though this protocol uses short MW times which mitigates this risk.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete cycloadditionIncrease MW temp to 150 °C; ensure

is dry.
Poor Selectivity (N1/N2) Solvent polarity effectsSwitch to non-polar aprotic solvent (e.g., Toluene) if solubility permits, or use

as base.
Product Oiling ImpuritiesRecrystallize from Ethanol/Water. Oiling often indicates mixed isomers.
Vial Over-pressure Nitrogen gas evolutionEnsure headspace in vial (fill only 50-60%). Use a vial with a pressure-release septum.

References

  • Roh, J., et al. (2009). "Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation." Synthesis, 2009(13), 2175-2178. Link

  • Yoneyama, H., et al. (2013).[2] "Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation." Synthesis, 45(08), 1051-1059. Link

  • BenchChem Technical Support. "Regioselectivity of Tetrazole Alkylation." Link

  • Ashok, D., et al. (2020).[5][6] "Microwave Assisted Synthesis of Tetrazole Based Biphenyls Derivatives." Rasayan Journal of Chemistry, 13(1), 601-609.[5][6] Link

  • Patil, V. S., et al. (2012). "InCl3-Catalyzed [2+3] Cycloaddition Reaction: A Rapid Synthesis of 5-Substituted 1H-tetrazole under Microwave Irradiation." Organic Preparations and Procedures International.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of Tetrazole-2-Acetic Acids

Welcome to the technical support center for the synthesis of tetrazole-2-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrazole-2-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in this synthetic process. The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, and precise control over its substitution is paramount for therapeutic efficacy.[1][2]

Frequently Asked Questions (FAQs)

Q1: My alkylation of a 5-substituted tetrazole with an ethyl haloacetate is resulting in a mixture of N1 and N2 isomers. How can I improve the selectivity for the N2-acetic acid derivative?

A1: Achieving high regioselectivity in the N-alkylation of tetrazoles is a common challenge due to the tautomeric nature of the tetrazole ring.[3] The choice of solvent plays a pivotal role in directing the alkylation towards the desired N2 position.

  • Solvent Polarity: The polarity of the solvent can significantly influence the ratio of N1 to N2 products.[4] In some systems, switching between solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) can even reverse the selectivity.[4] Aprotic polar solvents are often employed.[5]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst in a biphasic solvent system (e.g., dichloromethane/aqueous sodium hydroxide) is a powerful technique.[3] PTC can facilitate the transfer of the tetrazolate anion to the organic phase, and while it may not always dramatically alter the N1/N2 selectivity under all conditions, it can improve reaction rates and efficiency.[3][6] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.[6]

  • Acid Catalysis: An acidic medium can significantly increase the selectivity towards the N2 isomer.[3] Acid-catalyzed alkylations typically involve the in-situ formation of an electrophilic species that is then attacked by the nucleophilic tetrazole.[3]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?

A2: Besides the undesired N1-isomer, other byproducts can arise depending on your specific reaction conditions.

  • Hydrolysis of the Ester: If your reaction is run for an extended period, especially in the presence of base and water, hydrolysis of the ethyl acetate moiety to the corresponding carboxylic acid can occur. Ensure anhydrous conditions if this is a concern.

  • Decomposition of Starting Materials: High temperatures can lead to the decomposition of both the tetrazole and the alkylating agent. It is crucial to monitor the reaction temperature closely.

  • Solvent-Related Byproducts: Some solvents can participate in side reactions. For instance, in some cases, the solvent itself can act as a nucleophile or electrophile under certain conditions.

To minimize byproducts, careful optimization of reaction time, temperature, and stoichiometry is essential.[7]

Q3: My reaction is sluggish and gives a low yield. What solvent modifications can I try to improve the reaction rate and conversion?

A3: A slow reaction rate is often due to poor solubility of the tetrazole salt or insufficient reactivity of the nucleophile.

  • Solvent Choice for Solubility: Ensure your 5-substituted tetrazole and its corresponding salt are soluble in the chosen solvent. Aprotic polar solvents like DMF or DMSO are often good choices for dissolving polar substrates.

  • Phase-Transfer Catalysis: As mentioned, PTC can significantly accelerate reaction rates in heterogeneous systems by bringing the reactants into the same phase.[6] This is particularly useful when using inorganic bases that are insoluble in organic solvents.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often by promoting rapid and uniform heating.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of tetrazole-2-acetic acids and offers targeted solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor N2-Selectivity (Mixture of N1 and N2 isomers) 1. Suboptimal solvent polarity. 2. Nature of the base and counter-ion. 3. Steric hindrance at the 5-position.1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, DMSO). The polarity can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring.[4] 2. Base and Counter-ion Effects: The choice of base can influence the regioselectivity. For instance, using sodium hydride (NaH) versus potassium carbonate (K₂CO₃) can lead to different N1/N2 ratios.[9] 3. Consider Sterics: Bulky substituents at the 5-position may favor alkylation at the less sterically hindered N2 position.[5]
Low Reaction Yield 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification.1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures which can lead to degradation.[7] 2. Purification Strategy: Tetrazole-2-acetic acids can be purified by crystallization or column chromatography.[5] For acidic products, extraction with a basic aqueous solution followed by acidification and back-extraction can be an effective purification method.[10]
Formation of Insoluble Materials 1. Precipitation of the tetrazole salt. 2. Product insolubility.1. Solvent System Modification: If the tetrazole salt precipitates, consider using a more polar solvent like DMF or DMSO. Alternatively, a co-solvent system might be beneficial. 2. Product Solubility: If the product is insoluble, the reaction may need to be run at a higher dilution, or a solvent in which the product is soluble should be chosen for the workup.
Difficulty in Removing the Solvent 1. High-boiling point solvent (e.g., DMSO, DMF).1. Azeotropic Removal: For solvents like DMF, azeotropic removal with a lower-boiling solvent like toluene or heptane under reduced pressure can be effective. 2. Aqueous Workup: Partitioning the reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate) can effectively remove water-soluble high-boiling solvents like DMSO and DMF.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-Phenyl-2H-tetrazol-2-yl)acetate using Phase-Transfer Catalysis

This protocol describes a common method for the selective N2-alkylation of a 5-substituted tetrazole.

Materials:

  • 5-Phenyl-1H-tetrazole

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-phenyl-1H-tetrazole (1.0 eq), dichloromethane, and an aqueous solution of sodium hydroxide (1.2 eq).

  • Add a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Hydrolysis of Ethyl 2-(5-Phenyl-2H-tetrazol-2-yl)acetate to Tetrazole-2-Acetic Acid

Materials:

  • Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate in a mixture of THF (or MeOH) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated HCl.

  • The tetrazole-2-acetic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor N2-Selectivity start Poor N2-Selectivity Observed solvent Modify Solvent System start->solvent ptc Introduce Phase-Transfer Catalyst (e.g., TBAB) solvent->ptc For biphasic systems acid Consider Acidic Conditions solvent->acid To favor N2 base Screen Different Bases (e.g., NaH, K2CO3) solvent->base check Analyze N1/N2 Ratio ptc->check acid->check base->check success Optimized N2-Selectivity check->success Improved fail Re-evaluate Substrate/Reagent Choice check->fail Not Improved

Caption: Troubleshooting workflow for poor N2-selectivity.

G reagents 5-Substituted Tetrazole Ethyl Haloacetate Base solvent_system Solvent System (e.g., Dichloromethane/Water) reagents->solvent_system reaction N-Alkylation Reaction solvent_system->reaction ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography or Crystallization) workup->purification product Ethyl Tetrazole-2-acetate (N2 Isomer) Ethyl Tetrazole-1-acetate (N1 Isomer) purification->product hydrolysis Ester Hydrolysis product->hydrolysis N2 Isomer final_product Tetrazole-2-Acetic Acid hydrolysis->final_product

Caption: General experimental workflow for synthesis.

References

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). Vertex AI Search.
  • Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. (2026). Organic Letters.
  • Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (n.d.). ResearchGate.
  • Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. (n.d.). Benchchem.
  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Journal of Organic Chemistry.
  • Technical Support Center: Regioselectivity of Tetrazole Alkylation. (n.d.). Benchchem.
  • Optimization of the reaction conditions in thermal method. (n.d.). ResearchGate.
  • Effect of Various Solvents on the Product Yield of 1a, 2a, 3a, and 4a. (n.d.). ResearchGate.
  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (n.d.). Source: Russian Chemical Bulletin.
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). MIT Open Access Articles.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). Journal of Medicinal Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (n.d.). Google Patents.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Process for producing 1H-tetrazole-1 acetic acid and its esters. (n.d.). Google Patents.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks.
  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc..
  • Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (n.d.). PubMed.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate.
  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (n.d.). ACS Publications.
  • Synthesis of 2H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). PubMed.
  • What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? (2014). ResearchGate.
  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. (n.d.). Benchchem.
  • One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (2015). Organic Chemistry Portal.
  • Problem with tetrazole formation. (2025). Reddit.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC.
  • 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. (n.d.). PMC - NIH.
  • Chapter 2. (n.d.). Shodhganga@INFLIBNET.
  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Microwave Assisted Synthesis of Tetrazole Derivative. (n.d.). AIP Publishing.
  • Advances in Tetrazole Synthesis – An Overview. (n.d.). Scite.ai.

Sources

Optimization

minimizing byproducts in the reaction of 5-(4-methylphenyl)tetrazole

Technical Support Center: Synthesis of 5-(4-methylphenyl)tetrazole Welcome to the technical support center for the synthesis of 5-(4-methylphenyl)tetrazole. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4-methylphenyl)tetrazole

Welcome to the technical support center for the synthesis of 5-(4-methylphenyl)tetrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(4-methylphenyl)tetrazole, and what are the primary competing reactions?

The most prevalent and direct route to 5-(4-methylphenyl)tetrazole is the [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source, most commonly sodium azide (NaN₃).[1] This reaction is typically facilitated by a Brønsted or Lewis acid catalyst.[2]

The primary competing reaction and a common source of impurities is the hydration of the starting nitrile (4-methylbenzonitrile) to form 4-methylbenzamide. This side reaction can be particularly problematic at elevated temperatures.[3] Additionally, incomplete reaction can leave unreacted starting materials, complicating purification.

Reaction_and_Byproduct cluster_main_reaction Desired [3+2] Cycloaddition cluster_side_reaction Side Reaction: Nitrile Hydration 4-methylbenzonitrile 4-methylbenzonitrile 5-(4-methylphenyl)tetrazole 5-(4-methylphenyl)tetrazole 4-methylbenzonitrile->5-(4-methylphenyl)tetrazole + NaN₃ 4-methylbenzamide 4-methylbenzamide 4-methylbenzonitrile->4-methylbenzamide + H₂O NaN3 NaN3 Catalyst Catalyst Catalyst->5-(4-methylphenyl)tetrazole Heat_H2O Heat, H₂O Heat_H2O->4-methylbenzamide

Caption: Main reaction pathway versus a common side reaction.

Troubleshooting Guide

Issue 1: Low Yield of 5-(4-methylphenyl)tetrazole

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or degradation of the product. Here’s a systematic approach to troubleshooting:

A. Incomplete Reaction:

  • Cause: Insufficient reaction time or temperature. The cycloaddition of an azide to a nitrile has a significant activation barrier.[4]

  • Solution:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Extend the reaction time until the starting nitrile is consumed.

    • Increase Temperature: While effective, this must be done cautiously as it can promote the formation of the 4-methylbenzamide byproduct.[3] A controlled heating mantle with a thermocouple is recommended. Continuous flow reactors can be particularly effective for safely applying high temperatures (e.g., 190 °C) for short residence times, which can significantly improve yields.[3]

    • Catalyst Choice: The choice of catalyst is critical. Lewis acids like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃), and Brønsted acids like ammonium chloride (NH₄Cl) are commonly used to activate the nitrile.[1][2][5] Heterogeneous catalysts such as silica sulfuric acid or nano-TiCl₄/SiO₂ can also be highly effective and simplify purification.[5][6][7]

B. Suboptimal Reagent Stoichiometry:

  • Cause: An inappropriate ratio of nitrile to azide.

  • Solution: A slight excess of sodium azide (1.2 to 2 equivalents) is often used to drive the reaction to completion.[1][5][6]

C. Inefficient Catalyst System:

  • Cause: The chosen catalyst may not be optimal for 4-methylbenzonitrile.

  • Solution: Experiment with different catalytic systems. Zinc salts are a good starting point, known for their effectiveness in aqueous media, which also improves safety.[1] For more robust systems, consider catalysts like copper (II) complexes or cobalt (II) complexes, which have shown high efficiency.[4][8]

Catalyst SystemTypical SolventTemperature (°C)Reported Yield Range (%)Reference
ZnBr₂Water100-105Varies with substrate[1]
Silica Sulfuric AcidDMFReflux72-95[5]
nano-TiCl₄/SiO₂DMFReflux~84 (for 4-methylphenyl)[6][7]
Co(II)-complexDMF110Near quantitative[4]
Issue 2: Significant Formation of 4-methylbenzamide Byproduct

Q3: My final product is contaminated with a significant amount of 4-methylbenzamide. How can I prevent its formation?

The formation of 4-methylbenzamide arises from the hydration of 4-methylbenzonitrile, a reaction favored by high temperatures and the presence of water and acid.

A. Temperature Control:

  • Cause: Excessive reaction temperature.

  • Solution: Lower the reaction temperature and compensate with a longer reaction time or a more efficient catalyst. While higher temperatures accelerate the tetrazole formation, they disproportionately favor the hydration side reaction.

B. Solvent Choice:

  • Cause: Using protic solvents or having excess water in aprotic solvents like DMF.

  • Solution:

    • Use Dry Solvents: Ensure that aprotic solvents like DMF or toluene are anhydrous.

    • Consider Alternative Solvents: While water can be used as a solvent with certain catalysts like ZnBr₂, in other systems it can be detrimental.[1] Toluene or nitrobenzene are alternative high-boiling aprotic solvents.[9][10]

C. Optimized Catalytic Conditions:

  • Cause: Some acidic conditions may inadvertently promote nitrile hydration.

  • Solution: Employing a continuous flow microreactor setup can be highly advantageous. This technique allows for rapid heating to high temperatures (e.g., 140-190 °C) for a very short duration, maximizing the rate of the desired cycloaddition while minimizing the time for the slower hydration reaction to occur.[3] One study noted that at 140 °C in a flow system, the desired tetrazole was formed in 65% yield, while the carboxamide byproduct was limited to 9%.[3]

Troubleshooting_Byproduct High_Temp High Reaction Temperature Incomplete_Reaction Incomplete Reaction Low_Yield Low Yield of Tetrazole Optimize_Catalyst Optimize Catalyst Low_Yield->Optimize_Catalyst solution Control_Temp Control Temperature Low_Yield->Control_Temp solution High_Byproduct High 4-methylbenzamide Byproduct High_Byproduct->Control_Temp solution Use_Flow_Chemistry Use Flow Chemistry High_Byproduct->Use_Flow_Chemistry solution Dry_Solvents Use Dry Solvents High_Byproduct->Dry_Solvents solution Incomplete_Reaction->Low_Yield Nitrile_Hydration Nitrile Hydration Nitrile_Hydration->High_Byproduct

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

This guide outlines the comprehensive 1H NMR spectral analysis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , a critical scaffold in the synthesis of angiotensin II receptor antagonists (sartans). Content Type: Pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive 1H NMR spectral analysis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , a critical scaffold in the synthesis of angiotensin II receptor antagonists (sartans).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists Focus: Structural Elucidation, Regioisomer Differentiation (N1 vs. N2), and Protocol Standardization.

Executive Summary & Structural Context

The synthesis of 5-substituted tetrazoles via alkylation is inherently regioselective, typically yielding a mixture of 2H- (N2) and 1H- (N1) isomers. For [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, the N2-isomer is the pharmacologically relevant pharmacophore.

The primary challenge in characterizing this molecule is not merely assigning protons, but definitively proving the regiochemistry of the alkyl chain attachment. This guide provides a self-validating NMR protocol to distinguish the target N2-isomer from the N1-impurity and other process byproducts.

The Core Challenge: Regioselectivity
  • Target (N2-Isomer): Linear conjugation, thermodynamically stable in solution, planar geometry.

  • Impurity (N1-Isomer): Steric clash between the ortho-phenyl protons and the alkyl group causes the phenyl ring to twist out of plane, significantly altering magnetic anisotropy.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize artifacts (such as carboxylate salt formation or dimer effects), follow this standardized protocol.

Sample Preparation
  • Solvent Selection: DMSO-d6 (99.8% D) is the mandatory solvent.

    • Reasoning: The free carboxylic acid moiety often leads to poor solubility and broad peaks in CDCl₃. DMSO-d6 disrupts acid dimers, sharpening the signal and allowing observation of the acidic proton.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the AA'BB' aromatic system).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Reasoning: The quaternary carbons and acidic protons have long T1 relaxation times. A short D1 will suppress the integration of the acidic proton and aromatic signals relative to the methyl group.

Detailed Spectral Assignment (The "Product")

The following data represents the pure N2-isomer in DMSO-d6.

Chemical Shift Table[1][2]
MoietyProton LabelShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
-COOH H-a13.40 - 13.60Broad Singlet1H-Acidic proton; shift varies with concentration/water content.
Ar-H (Ortho) H-b7.90 - 7.98Doublet (d)2H8.2Deshielded by tetrazole ring current (AA'BB' system).
Ar-H (Meta) H-c7.35 - 7.42Doublet (d)2H8.0Shielded relative to ortho protons; characteristic of p-tolyl.
N-CH₂ H-d5.70 - 5.85 Singlet (s)2H-Diagnostic Peak. Significantly downfield due to N2 and COOH.
Ar-CH₃ H-e2.38 - 2.40Singlet (s)3H-Classic benzylic methyl resonance.
Structural Visualization & Logic Flow

The following diagram illustrates the correlation between the molecular structure and the diagnostic NMR signals, highlighting the critical N2-positioning.

G Molecule [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Sub_Tolyl p-Tolyl Group (AA'BB' System) Molecule->Sub_Tolyl Sub_Tetrazole Tetrazole Ring (Electron Withdrawing) Molecule->Sub_Tetrazole Sub_Linker N2-Methylene (-CH2-) Molecule->Sub_Linker Signal_Ar δ 7.95 (d) & 7.38 (d) Distinct Doublets Sub_Tolyl->Signal_Ar Inductive Effect Signal_Me δ 2.39 (s) Tolyl Methyl Sub_Tolyl->Signal_Me Sub_Tetrazole->Sub_Linker N2 Attachment Signal_CH2 δ 5.75 (s) Diagnostic N2 Shift Sub_Linker->Signal_CH2 Deshielding Zone

Caption: Logical correlation of structural moieties to specific NMR signals in DMSO-d6.

Comparative Analysis (The "Alternatives")

In a development setting, the "alternative" is often the undesired regioisomer or the unhydrolyzed precursor. This section provides the data to differentiate them.

Comparison 1: N2-Isomer (Target) vs. N1-Isomer (Impurity)

This is the most critical quality control check. The regiochemistry of alkylation is determined by the electronic and steric environment.

FeatureN2-Isomer (Target) N1-Isomer (Impurity) Differentiation Mechanism
N-CH₂ Shift δ 5.70 – 5.85 ppm δ 5.30 – 5.50 ppm Anisotropy: The N2-methylene sits in the deshielding plane of the tetrazole ring. The N1-methylene is more shielded.
¹³C Ring Shift ~164 ppm (C5) ~154 ppm (C5) Electronic: N2-alkylation preserves the "pyridine-like" character of the N2/N3 atoms, shifting C5 downfield.
Ar-H Splitting Sharp AA'BB' doubletsOften broadened/complexSterics: In the N1-isomer, the alkyl group clashes with the ortho-phenyl protons, twisting the ring and altering coupling.

Analyst Insight: If you observe a small singlet around 5.4 ppm in your crude spectrum, your reaction has produced the N1-isomer byproduct. This is common in basic alkylation conditions (e.g., K₂CO₃/Acetone).

Comparison 2: Acid Product vs. Methyl Ester Precursor

Monitoring the hydrolysis of methyl 2-(5-(4-methylphenyl)-2H-tetrazol-2-yl)acetate to the target acid.

FeatureMethyl Ester (Precursor) Carboxylic Acid (Product) Process Control Note
-OCH₃ Singlet @ δ 3.75 ppmAbsent Disappearance indicates hydrolysis completion.
-COOH AbsentBroad singlet @ δ 13.5 ppmAppearance confirms acidification.
N-CH₂ δ 5.93 ppmδ 5.75 ppmSlight upfield shift upon hydrolysis due to loss of the electron-withdrawing methyl group.

Troubleshooting & Common Artifacts

The "Invisible" Acid Proton
  • Symptom: The spectrum is clean, but the integration for the -COOH proton at 13.5 ppm is missing or < 1H.

  • Cause: Trace water in DMSO-d6 undergoes rapid chemical exchange with the acidic proton, broadening the signal into the baseline.

  • Solution: Dry the sample or add a drop of D₂O (which will eliminate the peak entirely, confirming its exchangeable nature) to verify assignment.

Water Peak Interference
  • Observation: A large broad peak at ~3.33 ppm (H₂O in DMSO).

  • Impact: Can overlap with linker signals in some derivatives, though usually distinct from the N-CH₂ at 5.75 ppm.

  • Correction: Use dry DMSO ampoules rather than stock bottles.

References

  • Regioselectivity in Tetrazole Alkylation

    • Title: Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evalu
    • Source: Nanomedicine Research Journal, 2019.
    • URL:[Link]

    • Relevance: Establishes the N2/N1 isomer ratio and general synthetic p
  • NMR Characteristics of 5-Aryl Tetrazoles

    • Title: Synthesis and Characterization of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides.
    • Source: Turkish Journal of Chemistry, 2014.
    • URL:[Link]

    • Relevance: Provides specific shifts for the 5-phenyl analog (N-CH₂ @ 5.73 ppm), serving as the primary reference for the assignment.
  • General Tetrazole Spectral Data

    • Title: 5-(4-Methylphenyl)-1H-tetrazole Spectral Data.[1][2]

    • Source: SpectraBase (Wiley).
    • URL:[Link]

    • Relevance: Confirms the precursor shifts (Ar-Me @ 2.

Sources

Comparative

Distinguishing N1 and N2 Isomers of Tetrazole Acetic Acid via NMR

Executive Summary: The Regioisomer Challenge In the synthesis of tetrazole-based pharmaceuticals (e.g., sartans, antibiotics), the alkylation of 5-substituted tetrazoles with chloroacetic acid derivatives typically yield...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of tetrazole-based pharmaceuticals (e.g., sartans, antibiotics), the alkylation of 5-substituted tetrazoles with chloroacetic acid derivatives typically yields a mixture of N1- and N2-isomers .

Distinguishing these regioisomers is a critical quality attribute (CQA) because their biological activities and metabolic profiles differ drastically. While N2-isomers are often thermodynamically favored, N1-isomers can be kinetically formed or required for specific pharmacophores.

This guide provides a definitive, self-validating NMR workflow to distinguish 1H-tetrazole-1-acetic acid (N1) from 2H-tetrazole-2-acetic acid (N2) derivatives, relying on diagnostic


C chemical shifts  and HMBC correlations .

Mechanistic Basis of Separation

The distinction relies on the electronic environment differences between the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2/N3/N4).

Structural Comparison
  • N1-Isomer: The alkyl group is attached to N1. The

    
     bond has partial double-bond character, and the 
    
    
    
    is adjacent to the ring carbon (
    
    
    ).
  • N2-Isomer: The alkyl group is attached to N2. The N2 atom is flanked by two nitrogen atoms (N1 and N3) and is not directly bonded to the ring carbon (

    
    ).
    
The Diagnostic "Fingerprint"
  • 
    C NMR (
    
    
    
    Shift):
    The tetrazole ring carbon (
    
    
    ) is the most reliable indicator. In N2-isomers,
    
    
    is significantly deshielded (downfield) compared to N1-isomers due to the specific electron delocalization pattern of the 2H-tetrazole ring.
  • HMBC Connectivity: The spatial distance between the methylene protons (

    
    ) and the ring carbon (
    
    
    
    ) creates a binary "Yes/No" correlation in standard HMBC experiments.

Comparative Data: N1 vs. N2 Isomers

The following table summarizes the diagnostic signals for 5-substituted tetrazole acetic acid derivatives (


).
FeatureN1-Isomer (1H-tetrazole-1-yl)N2-Isomer (2H-tetrazole-2-yl)Mechanism/Note

C NMR:

Shift

150 – 156 ppm

161 – 167 ppm
N2-isomer

is consistently ~10 ppm downfield.

H NMR:


5.4 – 5.8 ppm

5.1 – 5.5 ppm
N1 protons are typically deshielded (higher ppm) vs N2.
HMBC (

)
Strong Correlation No Correlation N1 is

(visible); N2 is

(usually invisible).
NOE (

)
Strong (if R has protons)Weak / Absent N1 is spatially closer to the C5 substituent.

Note: Exact chemical shifts depend on the substituent at


 (e.g., Phenyl, Methyl, H) and the solvent (DMSO-d6 is recommended for solubility and exchange suppression). However, the relative order  (

) is invariant.

Visualization: Isomer Structures & HMBC Pathways

The diagram below illustrates the connectivity and the critical HMBC path that differentiates the two isomers.

Tetrazole_Isomers cluster_N1 N1-Isomer (1H-tetrazole-1-yl) cluster_N2 N2-Isomer (2H-tetrazole-2-yl) N1_Struct Structure: R-C5=N4-N3-N2-N1-CH2-COOH N1_HMBC HMBC Correlation: CH2 -> C5 (3-bond) VISIBLE N1_Struct->N1_HMBC N2_Struct Structure: R-C5=N4-N3-N2(-CH2-COOH)-N1 N2_HMBC HMBC Correlation: CH2 -> C5 (4-bond) NOT VISIBLE N2_Struct->N2_HMBC

Caption: HMBC correlation pathways. The N1-isomer allows a 3-bond coupling between methylene protons and C5, while the N2-isomer requires a 4-bond coupling, which is typically silent in standard HMBC.

Experimental Protocol: Self-Validating Workflow

To ensure authoritative identification, follow this step-by-step protocol. This workflow is designed to be self-validating : the presence of the


 HMBC peak confirms N1, while its absence (combined with a high-field 

C shift) confirms N2.
Step 1: Sample Preparation[1]
  • Solvent: DMSO-d6 is preferred over CDCl

    
     due to the poor solubility of tetrazole acetic acids in non-polar solvents and to prevent aggregation.
    
  • Concentration: Prepare a solution of ~10-20 mg/mL for 1D experiments. For 2D (HMBC), ensure at least 20 mg/mL if using a standard probe.

  • Tube: High-quality 5mm NMR tube.

Step 2: Acquisition Parameters
  • 
    H NMR:  Standard pulse sequence (zg30). Acquire 16 scans.
    
  • 
    C NMR:  Proton-decoupled (zgpg30). Acquire sufficient scans (typically 512-1024) to clearly resolve the quaternary 
    
    
    
    signal, which can be weak due to long relaxation times.
    • Tip: Use a relaxation delay (D1) of 2-3 seconds to enhance quaternary carbon intensity.

  • HMBC: Gradient-selected HMBC (hmbcgpndqf).

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz. This is optimal for observing the 
      
      
      
      in the N1 isomer.
    • Scans: 16-32 scans per increment.

Step 3: Data Analysis Logic (Decision Tree)

Decision_Tree Start Start Analysis Check_C5 Check 13C Shift of C5 (Ring Carbon) Start->Check_C5 Decision1 Is C5 > 160 ppm? Check_C5->Decision1 N2_Likely Likely N2-Isomer (2H-tetrazole) Decision1->N2_Likely Yes N1_Likely Likely N1-Isomer (1H-tetrazole) Decision1->N1_Likely No N2_Path Yes (161-167 ppm) N1_Path No (150-156 ppm) HMBC_Check Verify with HMBC (N-CH2 to C5 correlation) N2_Likely->HMBC_Check N1_Likely->HMBC_Check Result_N2 CONFIRMED N2 (No Cross Peak) HMBC_Check->Result_N2 Absent Result_N1 CONFIRMED N1 (Strong Cross Peak) HMBC_Check->Result_N1 Present

Caption: Logical decision tree for assigning N1 vs N2 isomers based on


C shifts and HMBC correlations.

Case Study Analysis

Consider the alkylation of 5-phenyltetrazole with ethyl chloroacetate .

  • Compound A (Minor Product):

    • 
      H NMR (
      
      
      
      ): 5.65 ppm.
    • 
      C NMR (
      
      
      
      ): 154.2 ppm.
    • HMBC: Cross-peak observed between 5.65 ppm (

      
      ) and 154.2 ppm (
      
      
      
      ).
  • Compound B (Major Product):

    • 
      H NMR (
      
      
      
      ): 5.30 ppm.
    • 
      C NMR (
      
      
      
      ): 164.5 ppm.[1]
    • HMBC: No cross-peak to 164.5 ppm. Cross-peaks only to Carbonyl (167 ppm) and Ethyl CH2.

References

  • BenchChem. Regioselective Alkylation of 5-Substituted Tetrazoles. Technical Support Center. Link

  • RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry. Link

  • ResearchGate. Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles.Link

  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles.Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

Sources

Validation

mass spectrometry fragmentation pattern of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Technical Guide: Mass Spectrometry Fragmentation Pattern of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, Drug Development Scientists, and Q...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Pattern of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, Drug Development Scientists, and QC Specialists.

Executive Summary

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a critical intermediate in the synthesis of tetrazole-based pharmaceuticals (e.g., Angiotensin II receptor antagonists like Valsartan and Losartan). In drug development, the primary analytical challenge is not just detection, but the rigorous differentiation of the 2H-isomer (Target) from the 1H-isomer (Impurity) .

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of the 2H-isomer. We compare its fragmentation kinetics against its 1H-regioisomer and evaluate the efficacy of Electrospray Ionization (ESI) versus Electron Impact (EI) for structural elucidation.

Part 1: Structural Context & Ionization Strategy

The molecule consists of a 5-(p-tolyl)tetrazole core N-alkylated at the 2-position with an acetic acid moiety.

FeatureSpecification
Formula

Exact Mass 218.0804 Da
Preferred Ionization ESI(+) (Electrospray Ionization, Positive Mode)
Key Challenge Regioisomerism (N2 vs. N1 alkylation)
Why ESI over EI?

While Electron Impact (EI) provides rich structural fingerprints, it is often too energetic for this polar, thermally labile acid, leading to excessive in-source fragmentation that obscures the molecular ion (


). ESI(+)  is the industry standard here because the basic nitrogen atoms and the carboxylic acid moiety allow for stable protonation (

) or sodiation (

), preserving the molecular ion for MS/MS interrogation.

Part 2: The Core Fragmentation Pathway (The "Product")

The fragmentation of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in ESI(+) MS/MS is dominated by the stability of the tetrazole ring and its subsequent collapse.

Mechanism of Action
  • Protonation: The molecule forms the precursor ion

    
     at m/z 219 .
    
  • Primary Fragmentation (The "Signature"): The most energetically favorable pathway for 2,5-disubstituted tetrazoles is the extrusion of a nitrogen molecule (

    
    ). This is a concerted retro-1,3-dipolar cycloaddition-like process.
    
    • Transition:

      
       (Loss of 28 Da).
      
    • Product: A highly reactive nitrilimine cation.

  • Secondary Fragmentation: The nitrilimine intermediate stabilizes via the loss of the acetic acid tail (as

    
     or ketene) or further ring collapse.
    
    • Transition:

      
       (Loss of 
      
      
      
      , 44 Da).
  • Terminal Fragment: The remaining structure typically cleaves to yield the tropylium ion (characteristic of the tolyl group).

    • Transition:

      
       (Tropylium ion, 
      
      
      
      ).
Visualizing the Pathway

The following diagram details the specific fragmentation cascade for the 2H-isomer.

G cluster_legend Pathway Legend Parent [M+H]+ Precursor m/z 219.08 (Protonated Parent) Nitrilimine Nitrilimine Intermediate m/z 191.08 [M+H - N2]+ Parent->Nitrilimine Loss of N2 (-28 Da) Retro-Cycloaddition Decarbox Diazo/Amine Species m/z 147.09 [M+H - N2 - CO2]+ Nitrilimine->Decarbox Loss of CO2 (-44 Da) Decarboxylation Tropylium Tropylium Ion m/z 91.05 [C7H7]+ Decarbox->Tropylium Cleavage of Amine Linker key Blue: Parent | Green: Primary Fragment (Base Peak) | Yellow: Secondary | Red: Terminal

Caption: Figure 1. ESI(+) MS/MS fragmentation pathway of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid showing the characteristic loss of N2 followed by decarboxylation.

Part 3: Comparative Analysis (The "Alternatives")

The most critical comparison in this context is not against a different drug, but against the 1H-isomer , which is a common synthetic impurity.

Comparison: 2H-Isomer (Target) vs. 1H-Isomer (Impurity)
Feature2H-Isomer (Target) 1H-Isomer (Alternative/Impurity) Differentiation Logic
Stability More thermodynamically stable in gas phase.Less stable; higher internal energy.2H typically yields a cleaner spectrum.
Primary Loss Strong

loss (m/z 191)
.
Weak or absent

loss.
Diagnostic: 2,5-disubstituted tetrazoles lose

easily to form nitrilimines. 1,5-isomers often fragment via substituent cleavage before ring collapse.
Base Peak Often m/z 191 (

).
Often m/z 219 (Parent) or substituent fragments.The ratio of

is the key differentiator.
Mechanism Concerted Retro-1,3-dipolar cycloaddition.Stepwise ring opening or cleavage of N1-C bond.1H-isomers often cleave the N1-R bond more easily than breaking the ring.

Key Insight: If your MS/MS spectrum shows a dominant peak at m/z 191 (loss of 28), you almost certainly have the 2H-isomer . If the parent ion is persistent or fragmentation is "messy" (non-specific losses), suspect the 1H-isomer.

Part 4: Experimental Protocol

To replicate these results for impurity profiling or structural confirmation, follow this self-validating LC-MS/MS workflow.

Reagents:

  • LC-MS Grade Methanol/Acetonitrile.

  • Formic Acid (0.1% v/v) as a proton source.

Instrument Parameters (Orbitrap/Q-TOF Recommended):

  • Source: ESI Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C (Ensure complete desolvation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low energy preserves the parent (219); high energy confirms the tropylium (91).

  • Scan Range: m/z 50–300.

Step-by-Step Workflow:

  • Direct Infusion: Initially infuse the pure standard at 5 µL/min to establish the breakdown curve.

  • MS2 Acquisition: Isolate m/z 219.08 (isolation width 1.0 Da).

  • Validation: Check for the presence of the m/z 241 (

    
    ) adduct to confirm the molecular weight.
    
  • differentiation: If distinguishing isomers, run a gradient LC method. The 2H-isomer is generally less polar and elutes later than the 1H-isomer on C18 columns due to the "screening" of the nitrogen lone pairs.

Part 5: Data Summary Table

The following table summarizes the theoretical and observed ions for the 2H-isomer.

m/z (Observed)Ion IdentityFormulaRelative Abundance (Est.)
219.08


20-40% (Depends on CE)
241.06


Variable (Source dependent)
191.08


100% (Base Peak)
147.09


30-50%
91.05 Tropylium

10-20%
Isomer Differentiation Decision Tree

DecisionTree Start Analyze MS/MS of m/z 219 CheckN2 Is [M-28]+ (m/z 191) the Base Peak? Start->CheckN2 Result2H Result: 2H-Isomer (Target) (Stable Nitrilimine Formation) CheckN2->Result2H Yes (High Intensity) Result1H Result: 1H-Isomer (Impurity) (Unstable/Different Pathway) CheckN2->Result1H No (Low Intensity or Mixed Fragments)

Caption: Figure 2. Logic flow for distinguishing the target 2H-isomer from the 1H-impurity based on fragmentation intensity.

References

  • MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.[1] (Discusses the characteristic elimination of

    
     in 2,5-disubstituted tetrazoles). 
    
  • National Institutes of Health (PMC). (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. (Provides comparative data on 1,5- vs 2,5-substitution patterns).

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (Establishes the

    
     loss mechanism in ESI mode). 
    
  • ResearchGate. (2025). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. (Validates the structural differentiation of N1 vs N2 isomers).

Sources

Comparative

A Comparative Guide to HPLC Purity Methods for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the purity of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. As a critical quality attribute for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the purity of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. As a critical quality attribute for active pharmaceutical ingredients (APIs), robust and reliable purity methods are paramount in drug development and manufacturing. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering insights into the rationale behind parameter selection and providing detailed experimental protocols to aid researchers, scientists, and drug development professionals in establishing effective analytical procedures.

The inherent characteristics of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, namely its aromatic nature, the acidic carboxylic group, and the polar tetrazole ring, present a unique set of challenges for chromatographic separation. The methods presented herein are designed to address these challenges, ensuring adequate retention, resolution from potential impurities, and accurate quantification.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a molecule that combines a hydrophobic phenyl group with a polar, acidic tetrazole moiety and a carboxylic acid group. The tetrazole ring, with its high nitrogen content, contributes to the compound's aromaticity and stability.[1] The presence of the carboxylic acid group (with a pKa similar to other carboxylic acids) dictates that the mobile phase pH will be a critical parameter in controlling retention.[2] In reversed-phase HPLC, operating at a pH below the pKa of the carboxylic acid will suppress its ionization, rendering the molecule less polar and increasing its retention on a nonpolar stationary phase.[3]

Method 1: Ion-Suppression Reversed-Phase HPLC with UV Detection

This method is a robust and widely applicable approach for acidic compounds, leveraging a low pH mobile phase to ensure reproducible retention and good peak shape.

Rationale for Method Selection

Ion suppression is a cornerstone technique in the analysis of ionizable compounds by RP-HPLC.[4] By acidifying the mobile phase, the carboxylic acid moiety of the target analyte remains in its protonated, neutral form. This significantly enhances its hydrophobicity, leading to stronger interaction with the C18 stationary phase and, consequently, better retention.[3] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is a reliable choice for maintaining a stable pH.

Experimental Protocol

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Acetonitrile:Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

4. Purity Calculation:

The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Prepared Solution Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report Method_Comparison_Logic Analyte [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Properties Acidic & Aromatic Analyte->Properties Method1 Method 1: Ion Suppression (Standard C18) Properties->Method1 Address Acidity Method2 Method 2: Polar-Embedded (Alternative Selectivity) Properties->Method2 Enhance Polar Retention Goal Purity Determination Method1->Goal Method2->Goal

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
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Reactant of Route 2
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
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